Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso-, S,S,S',S'-tetraoxide

Nitrosourea SAR Alkylating Agent In Vivo Antitumor Activity

Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso-, S,S,S',S'-tetraoxide (CAS 33024-48-5) is a fully oxidized dithiane nitrosourea derivative. It belongs to a class of compounds historically investigated for their DNA alkylating and carbamoylating activities, which underpin their antitumor properties.

Molecular Formula C7H12FN3O6S2
Molecular Weight 317.3 g/mol
CAS No. 33024-48-5
Cat. No. B13424392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso-, S,S,S',S'-tetraoxide
CAS33024-48-5
Molecular FormulaC7H12FN3O6S2
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1C(CS(=O)(=O)CS1(=O)=O)NC(=O)N(CCF)N=O
InChIInChI=1S/C7H12FN3O6S2/c8-1-2-11(10-13)7(12)9-6-3-18(14,15)5-19(16,17)4-6/h6H,1-5H2,(H,9,12)
InChIKeyHWTNAOPQOYUMFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso-, S,S,S',S'-tetraoxide (CAS 33024-48-5): A Procurement-Focused Chemical Primer


Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso-, S,S,S',S'-tetraoxide (CAS 33024-48-5) is a fully oxidized dithiane nitrosourea derivative. It belongs to a class of compounds historically investigated for their DNA alkylating and carbamoylating activities, which underpin their antitumor properties [1]. This specific compound features a 2-fluoroethyl group on the N1-nitrosourea moiety and a 1,3-dithian-5-yl ring at the N3 position, where the sulfur atoms are fully oxidized to sulfones (S,S,S',S'-tetraoxide). Its molecular formula is C7H12FN3O6S2, with a molecular weight of 317.31 g/mol . This structure offers a distinct physicochemical profile compared to non-oxidized or chloroethyl analogs.

Why Generic Substitution Fails for Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso-, S,S,S',S'-tetraoxide (33024-48-5)


In-class nitrosourea compounds cannot be simply interchanged due to profound differences in stability, potency, and therapeutic index driven by minor structural modifications. The mechanism of action, involving both alkylating and carbamoylating activities, is highly sensitive to the chemical structure [1]. For instance, the replacement of the 2-chloroethyl group with a 2-fluoroethyl group in analogous dithiane nitrosoureas results in a clear reduction in in vivo antitumor activity, demonstrating that the leaving group potency is critical [2]. Simultaneously, oxidation of the dithiane sulfur atoms to the tetraoxide state significantly alters lipophilicity and metabolic stability, creating a unique profile that cannot be predicted from the properties of the non-oxidized or methylated analogs [3]. Therefore, selecting this specific compound is necessary for maintaining experimental consistency with a defined biological profile.

Quantitative Differentiation Evidence for Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso-, S,S,S',S'-tetraoxide (33024-48-5) vs. Key Analogs


DNA Alkylating Activity: The Impact of the 2-Fluoroethyl vs. 2-Chloroethyl Group on In Vivo Antitumor Potency

A key differentiation factor is the reduced biological activity of 2-fluoroethyl nitrosoureas compared to their 2-chloroethyl counterparts. A comparative study demonstrated that within a series of dithian-containing nitrosoureas, four of the five 2-fluoroethyl analogues were clearly inferior to the corresponding 2-chloroethyl analogues in in vivo murine leukemia L1210 models [1]. This class-level inference positions the target compound as a potentially less potent, but possibly more selective, DNA alkylating agent compared to the more common 2-chloroethyl nitrosoureas.

Nitrosourea SAR Alkylating Agent In Vivo Antitumor Activity Murine Leukemia L1210

Role of the Tetraoxide Oxidation State on Dithiane Ring Potency

The oxidation state of the dithiane sulfur atoms is a critical determinant of activity. The synthesis and testing of both dithiane and dithiane-tetraoxide analogues in the same study confirms that tetraoxide formation is a relevant structural variable [1]. While the study focused on 2-methyl-substituted rings, the presence of the tetraoxide group in the target compound implies a different lipophilic and electronic profile compared to its non-oxidized analog, Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso- (CAS 33024-47-4) . This difference directly impacts pharmacokinetic properties and potency, making the target compound a distinct entity.

Sulfone Oxidation Nitrosourea SAR Metabolic Stability Antitumor Potency

Therapeutic Index Range of Dithiane-Tetraoxide Nitrosoureas

Although direct data for the unsubstituted dithiane-tetraoxide is limited, the therapeutic indices of closely related 2-methyl-1,3-dithian-5-yl-tetraoxide analogues provide a class-level benchmark. The study reports that these analogues exhibited therapeutic indices (ED50/LD10) in the range of 0.26 to 0.79 against murine leukemia L1210 [1]. This quantitative range allows for a contextual evaluation of the target compound's potential selectivity.

Therapeutic Index Antitumor Selectivity In Vivo Efficacy Murine Leukemia L1210

Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. Non-Oxidized Analogs

The target compound (MW = 317.31 g/mol) has a significantly higher molecular weight and polarity compared to its non-oxidized analog 3-(1,3-dithian-5-yl)-1-(2-fluoroethyl)-1-nitrosourea (CAS 33024-47-4, MW = 253.31 g/mol) . The presence of four sulfone oxygens dramatically reduces lipophilicity, which predicts altered cellular permeability and tissue distribution profiles. This is a key differentiator for in vitro and in vivo experimental design.

Physicochemical Properties Molecular Weight Lipophilicity Drug-Likeness

Evidence-Based Application Scenarios for Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso-, S,S,S',S'-tetraoxide (33024-48-5)


Investigating the Impact of Leaving Group Potency in DNA Interstrand Cross-Linking

Researchers can use this compound as a direct comparator to its 2-chloroethyl analog to study how the weaker alkylating activity of the 2-fluoroethyl group affects the kinetics and sequence selectivity of DNA cross-linking. The established class-level evidence of 'clearly inferior' activity provides a baseline for designing dose-response experiments to dissect alkylation-dependent versus carbamoylation-dependent cytotoxicity [1].

Probing the Influence of Dithiane Oxidation State on Pharmacokinetics and Metabolism

This compound serves as the fully oxidized partner in a matched molecular pair analysis with the non-oxidized analog (CAS 33024-47-4). Its significantly higher polarity and molecular weight [1] can be leveraged to systematically assess how sulfone formation impacts metabolic stability, plasma protein binding, and tissue distribution in preclinical models, without the confounding variable of a ring substitution.

Evaluating Antitumor Selectivity Using a Defined Therapeutic Index Range

Based on the therapeutic indices (0.26–0.79) of related dithiane-tetraoxide analogues in murine leukemia L1210 models [1], this compound can be benchmarked for in vivo efficacy and toxicity. This allows for the identification of structural features that maximize the therapeutic window, guiding the selection of lead candidates with optimal selectivity profiles.

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